1-(4-Nitrophenyl)ethane-1,2-diol
Overview
Description
Synthesis Analysis
The synthesis of related nitrophenyl compounds often involves strategic functionalization of the phenyl ring and subsequent addition or modification of substituents. For example, in the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, hydroxylamine hydrochloride is reacted with a precursor nitrophenyl compound in ethanol to achieve the desired product with an 86% yield, indicating the efficiency of such synthetic routes (Abdel-Wahab et al., 2023).
Scientific Research Applications
Application in Organic Chemistry
- Scientific Field: Organic Chemistry
- Summary of the Application: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde is used in the preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles . These compounds are useful synthetic intermediates which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety .
- Methods of Application: The synthesis involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of this compound with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .
- Results or Outcomes: This work provides a one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .
Application in Synthesis of 4,4’-(Ethane-1,2-diyl)dianiline
- Scientific Field: Organic Chemistry
- Summary of the Application: 1,2-Bis(4-nitrophenyl)ethane is used in the synthesis of 4,4’-(ethane-1,2-diyl)dianiline . This compound has a wide range of applications in various fields including medicine, electronics, and more .
- Methods of Application: The synthesis involves the oxidation of para nitro toluene to form 1,2-bis(4-nitrophenyl) ethane using a fish tank aerator, in presence of catalytic quantity of para benzoquinone . The 1,2-bis(4-nitrophenyl)ethane is then reduced to 4,4′-Ethylene dianiline by two methods .
- Results or Outcomes: The reduction in an autoclave gave a 6% increase in the yield of 4,4’-(ethane-1,2-diyl)dianiline, proving it to be a superior method than the conventional laboratory method using n hexane as a solvent under atmospheric pressure .
Application in Antifreeze Formulations
- Scientific Field: Industrial Chemistry
- Summary of the Application: Ethane-1,2-diol, also known as ethylene glycol, is used in antifreeze formulations . It helps to lower the freezing point of water, making it useful in systems that are exposed to below freezing temperatures .
- Methods of Application: Ethylene glycol is mixed with water to create a solution that has a lower freezing point than pure water . The ratio of ethylene glycol to water can be adjusted depending on the level of freeze protection required .
- Results or Outcomes: The use of ethylene glycol in antifreeze formulations helps to prevent damage to systems caused by freezing and thawing cycles .
Application in Polymer Production
- Scientific Field: Polymer Chemistry
- Summary of the Application: Ethane-1,2-diol is a raw material in the manufacture of polyester fibers . It’s also used in the production of certain types of polymers, such as Dacron and Nylon 66 .
- Methods of Application: Ethylene glycol is reacted with other compounds, such as terephthalic acid, to produce polyesters . The reaction involves the formation of an ester linkage, with water as a byproduct .
- Results or Outcomes: The resulting polymers have a wide range of applications, including clothing, packaging, and industrial uses .
Application in Medical Treatments
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Certain derivatives of 1,2-Bis(4-nitrophenyl)ethane are being used as antifungals, antiprotozoals, anti-trypanosomiasis agents, antioxidants, anti-proliferative agents, antineoplastic agents, neuroprotective agents for the treatment of Parkinson’s disease, and anti-HIV agents .
- Methods of Application: These compounds are administered in appropriate dosages and forms based on the specific medical condition being treated .
- Results or Outcomes: These compounds have shown promising results in the treatment of various diseases, contributing to the advancement of medicinal chemistry .
Application in Biological Studies
- Scientific Field: Biological Chemistry
- Summary of the Application: N,N’-(ethane-1,2-diyl)bis(benzamides) have been synthesized and evaluated for their biological activity . These compounds have shown potential in various biological assays, including hemolysis assays and DNA ladder assays .
- Methods of Application: The compounds were synthesized and then tested in vitro . In the hemolysis assay, the compounds were tested for their ability to induce hemolysis in human red blood cells . In the DNA ladder assay, the compounds were tested for their ability to degrade DNA .
- Results or Outcomes: Some of the compounds showed promising results in these assays . For example, one compound induced 52.4% hemolysis at a concentration of 1000 μg/mL . In the DNA ladder assay, some compounds caused the appearance of more than one band or complete degradation of DNA .
Application in Antileishmanial Studies
- Scientific Field: Medicinal Chemistry
- Summary of the Application: N,N’-(ethane-1,2-diyl)bis(benzamides) have also been tested for their antileishmanial potential .
- Methods of Application: The compounds were tested in vitro against leishmanial promastigotes . The inhibitory potential of the compounds was evaluated at different concentrations .
- Results or Outcomes: Some of the compounds displayed good dose-dependent response . For example, one compound caused 85% inhibition at a concentration of 1000 μg/mL .
properties
IUPAC Name |
1-(4-nitrophenyl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHBFHEOQUUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399497 | |
Record name | 1-(4-nitrophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)ethane-1,2-diol | |
CAS RN |
88057-19-6 | |
Record name | 1-(4-nitrophenyl)ethane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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